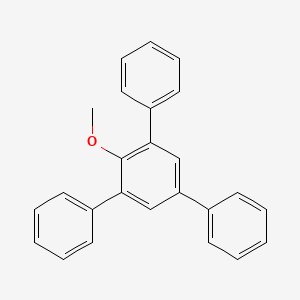

Methyl triphenylphenyl ether

Description

Methyl triphenylphenyl ether is a synthetic aromatic ether characterized by a methoxy group attached to a triphenylphenyl moiety. This structure imparts significant steric bulk and electronic stability, making it valuable in coordination chemistry and catalytic applications. The compound's rigid, bulky structure influences its reactivity and interactions in metal complexes, often enhancing stability and selectivity in reactions such as cyclotrimerization .

Properties

CAS No. |

115292-92-7 |

|---|---|

Molecular Formula |

C25H20O |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-methoxy-1,3,5-triphenylbenzene |

InChI |

InChI=1S/C25H20O/c1-26-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18H,1H3 |

InChI Key |

ROEBIHQCMZBUOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

Methyl triphenylphenyl ether serves as a solvent and reagent in various organic synthesis reactions. Its stability and solubility make it an ideal medium for chemical reactions, particularly in the synthesis of complex organic molecules.

Biology

Research has indicated potential biological activities associated with this compound derivatives. These derivatives are investigated for their interactions with biomolecules, which could lead to the development of new therapeutic agents.

Medicine

Ongoing studies are exploring the use of this compound as a pharmaceutical intermediate. Its unique chemical structure may facilitate the development of novel drugs targeting specific biological pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other polymeric materials.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Solvent | Effective in organic synthesis reactions due to stability. |

| Biology | Biomolecular Interaction | Derivatives show potential biological activity; ongoing studies needed. |

| Medicine | Pharmaceutical Intermediate | Investigated for drug development; promising preliminary results. |

| Industry | Specialty Chemicals | Used in coatings and adhesives; enhances material properties. |

A study assessed the biological activity of this compound derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential application in cancer therapy.

Case Study 2: Industrial Application

In an industrial setting, this compound was used as a solvent for synthesizing specialty polymers. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to traditional solvents.

Mechanism of Action

The mechanism of action of methyl triphenylphenyl ether involves its interaction with various molecular targets and pathways:

Protonation: In acidic conditions, the ether oxygen is protonated, making it a good leaving group.

Nucleophilic Attack: The resulting halide conjugate base attacks the protonated ether, leading to the formation of an alcohol and an alkyl halide.

Comparison with Similar Compounds

Table 1. Catalytic Performance of Nickel Complexes in Cyclotrimerization

| Ligand Type | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Ph₃ (Triphenyl) | Phenylacetylene | 65 | |

| p-tol1 (p-Tolyl) | Methyl Propiolate | 50 | |

| Adaptive Diphosphine | Propargyl Ether | 85 |

Industrial and Environmental Comparison

Gasoline Oxygenates: MTBE and ETBE

Methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) are widely used as octane boosters. Key differences from this compound include:

- Volatility : MTBE (BP: 55°C) and ETBE (BP: 73°C) are more volatile than this compound (estimated BP >200°C), limiting their high-temperature applications .

- Environmental Impact : MTBE is highly water-soluble and persistent in groundwater, whereas this compound’s aromatic structure suggests lower solubility and slower degradation .

Table 2. Physical Properties of Ethers

| Property | MTBE | ETBE | This compound |

|---|---|---|---|

| Boiling Point (°C) | 55 | 73 | >200 (estimated) |

| Water Solubility | High | Moderate | Low |

| Octane Rating (RON) | 118 | 118 | N/A |

Toxicity Profile

- Chloromethyl Methyl Ether: A potent carcinogen linked to lung cancer in occupational settings . This compound’s lack of reactive chloromethyl groups likely reduces toxicity risks.

- MTBE: While non-carcinogenic, its environmental persistence raises concerns. This compound’s stability may mitigate bioaccumulation .

Q & A

Q. What are the standard synthetic routes for Methyl Triphenylphenyl Ether, and how can reaction kinetics be optimized?

this compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis. For example, triphenylmethyl chloride can react with methanol in benzene under controlled conditions (second-order kinetics for methanol and first-order for triphenylmethyl chloride). The rate constant is reported as at 298 K. To optimize conversion (e.g., 50% conversion of methanol), a continuous stirred-tank reactor (CSTR) with calculated space time is recommended . Reaction parameters such as solvent polarity, temperature, and stoichiometric ratios of reactants should be systematically varied to enhance yield.

Q. How can NMR spectroscopy and X-ray crystallography be employed to characterize this compound?

Structural elucidation involves and NMR to identify resonance peaks corresponding to methyl and aryl groups. X-ray crystallography is critical for confirming the monomeric solid-state structure, as demonstrated in tin analogs where reduced ligand bulk did not induce dimerization. Comparative analysis with lead/tin complexes (e.g., ) provides insights into steric and electronic effects .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Follow engineering controls (e.g., closed systems, fume hoods) and personal protective equipment (PPE) such as dust respirators, nitrile gloves, and safety goggles. Emergency measures include immediate decontamination of exposed skin and inhalation management via fresh air exposure. Static discharge prevention and explosion-proof equipment are mandatory due to flammability risks .

Advanced Research Questions

Q. How do nonbonded interactions influence the conformational stability of this compound?

Computational studies (e.g., ab-initio methods using Gaussian software) reveal that nonbonded attractions between methyl groups and aromatic systems stabilize specific conformers. For methyl vinyl ether analogs, cisoid-staggered conformers are energetically favored despite steric crowding, suggesting similar effects may govern this compound’s rotational barriers. MO analysis and torsional angle optimization () are critical for mapping energy surfaces .

Q. What role does ligand bulk play in modulating the reactivity of this compound in coordination chemistry?

The 2,4,6-triphenylphenyl ligand’s steric bulk prevents dimerization in tin complexes, yielding monomeric structures. Comparative studies with bulkier ligands (e.g., -CH-2,4,6-Cy) highlight how ligand design impacts solubility, reaction pathways, and catalytic activity. Solvent choice (e.g., toluene vs. diethyl ether) further influences recrystallization efficiency and product purity .

Q. How can catalytic systems (e.g., palladium) be leveraged for functionalizing this compound in pharmaceutical applications?

Palladium-catalyzed cross-coupling enables the synthesis of methyl aryl ether motifs found in pharmaceuticals. Key parameters include catalyst loading (e.g., Pd(OAc)), ligand selection (e.g., PPh), and solvent polarity. Reaction optimization should address competing side reactions (e.g., β-hydride elimination) via temperature control and additive screening (e.g., NaO-Bu) .

Q. What computational methods are suitable for predicting the thermal decomposition pathways of this compound?

Density functional theory (DFT) studies on tert-butyl methyl ether analogs reveal hydrogen halides (e.g., HCl) catalyze decomposition via SN1/SN2 mechanisms. Activation energies and transition-state geometries can be modeled using software like Gaussian, with validation against experimental gas-phase decomposition data (e.g., GC-MS) .

Q. How does micellar media enhance the synthesis of this compound derivatives under green chemistry conditions?

Micellar systems (e.g., 70% methanol/water with triethylamine) improve reaction efficiency by stabilizing intermediates and reducing solvent waste. For phenacyl ether analogs, micelles increase yields by 20–30% compared to traditional methods. Optimization of surfactant type (e.g., SDS) and micelle size is critical for scalability .

Methodological Considerations

- Data Contradictions : Discrepancies in reaction yields (e.g., monomeric vs. dimeric products) often arise from ligand bulk and solvent polarity variations. Cross-validate findings using multiple characterization techniques (e.g., XRD, NMR) .

- Experimental Design : For kinetic studies, use differential reactor systems to isolate rate laws. For computational work, benchmark basis sets (e.g., STO-3G vs. 6-31G*) against experimental conformer energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.